CAS number and molecular weight of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide
CAS number and molecular weight of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide
Technical Monograph: 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide
Executive Summary
This technical guide provides a comprehensive profile of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide , a critical sulfonamide intermediate used in the synthesis of carbonic anhydrase inhibitors (CAIs) and specialized azo dyes.[1][2][3] While often synthesized in situ or as a transient intermediate in drug discovery pipelines, its physicochemical properties and synthetic accessibility make it a staple in medicinal chemistry campaigns targeting diuretic and antiglaucoma agents.
Part 1: Chemical Identity & Physicochemical Profile[2][3][4]
This section establishes the definitive chemical identity of the molecule.[1] As this specific ethyl-derivative is often a research intermediate rather than a bulk commodity, it is best identified by its structural relationship to its commercial precursor.[1]
| Property | Technical Specification |
| Chemical Name | 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide |
| Common Synonyms | 4-Nitro-2-sulfamoyl-N-ethylaniline; 2-Ethylamino-5-nitrobenzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 245.26 g/mol |
| CAS Number (Target) | Not widely indexed in public registries.[1][2][3] (Analogous to Butyl-variant CAS 1286648-18-7) |
| CAS Number (Precursor) | 96-72-0 (2-Chloro-5-nitrobenzenesulfonamide) |
| Physical State | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water |
| pKa (Calculated) | Sulfonamide |
Technical Note: The presence of the nitro group at position 5 and the sulfonamide at position 1 creates a strong electron-withdrawing environment, making the amino group at position 2 significantly less basic than a standard aniline.[1]
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 2-(Ethylamino)-5-nitrobenzene-1-sulfonamide relies on a robust Nucleophilic Aromatic Substitution (
Core Reaction Mechanism
The reaction utilizes 2-Chloro-5-nitrobenzenesulfonamide (CAS 96-72-0) as the electrophile.[1][2][3] The chlorine atom is activated for displacement by the ortho-sulfonamide and para-nitro groups, both of which are strong electron-withdrawing groups (EWGs).[1][2][3]
Reagents:
-
Substrate: 2-Chloro-5-nitrobenzenesulfonamide (1.0 eq)
-
Nucleophile: Ethylamine (70% aq. or 2.0M in THF) (2.5 – 3.0 eq)
-
Temperature: Reflux (
)
Step-by-Step Experimental Protocol
-
Charge: In a round-bottom flask equipped with a condenser, dissolve 10.0 g of 2-Chloro-5-nitrobenzenesulfonamide in 100 mL of Ethanol.
-
Addition: Add 3.0 equivalents of Ethylamine dropwise. Caution: Exothermic reaction.[2][3]
-
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane). The starting material (
) will disappear, replaced by the more polar product ( ). -
Workup:
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at
.[4]
Visualizing the Synthesis Workflow
Figure 1: Synthetic workflow for the Nucleophilic Aromatic Substitution (
Part 3: Analytical Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.
HPLC Purity Profile
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% TFA).[1][2][3]
-
Detection: UV at 254 nm (aromatic) and 350 nm (nitro/amine conjugation).
-
Expectation: The product will elute earlier than the chloro-precursor due to the increased polarity of the ethylamino group compared to the chlorine.[1][3]
Proton NMR ( -NMR) Expectations (DMSO- )
- 1.2 ppm (t, 3H): Methyl group of the ethyl chain.
-
3.4 ppm (q, 2H): Methylene group (
) coupled to the amine. - 7.0 - 8.5 ppm (m, 3H): Aromatic protons.[1][3] Look for the loss of the specific splitting pattern of the chloro-starting material.[1][2][3]
-
7.5 ppm (s, 2H): Sulfonamide
(broad, exchangeable). -
8.0+ ppm (t, 1H): Amine
(broad, coupled to ethyl ).
Quality Assurance Logic Diagram
Figure 2: Quality Control logic flow for validating the intermediate before downstream use.
Part 4: Applications in Drug Discovery
This molecule is a "privileged structure" in medicinal chemistry, serving as a scaffold for:
-
Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide moiety (
) is the primary pharmacophore for zinc binding in Carbonic Anhydrase enzymes. The 2-amino substitution pattern mimics the structure of clinically approved drugs like Dorzolamide and Brinzolamide .[1][2][3] -
Antibacterial Research: Although less common than 4-aminobenzenesulfonamides (classic sulfa drugs), 2-amino isomers are investigated for resistance-breaking properties in MRSA research.[1][2][3]
-
Dye Chemistry: The nitro group at position 5 allows for further reduction to a diamine, which can be diazotized to form azo dyes with unique spectral properties.
References
-
PubChem. (2024).[8][9] 2-Chloro-5-nitrobenzenesulfonamide (CAS 96-72-0).[1][3][8][10][11] National Library of Medicine. Available at: [Link][1][2][3]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Foundational text on Sulfonamide CAI mechanism).
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride | C8H12ClN3O4S | CID 53384390 - PubChem [pubchem.ncbi.nlm.nih.gov]
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